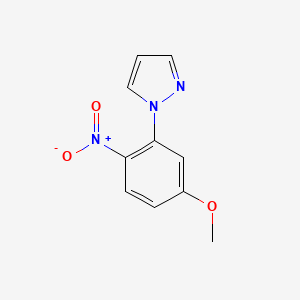

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole

Description

1-(5-Methoxy-2-nitro-phenyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a pyrazole ring attached to a phenyl group bearing methoxy (–OCH₃) and nitro (–NO₂) substituents at the 5- and 2-positions, respectively. The nitro group confers electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the methoxy group enhances solubility and modulates electronic effects.

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

1-(5-methoxy-2-nitrophenyl)pyrazole |

InChI |

InChI=1S/C10H9N3O3/c1-16-8-3-4-9(13(14)15)10(7-8)12-6-2-5-11-12/h2-7H,1H3 |

InChI Key |

JDQGJUPMTJKEJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Impact :

- Nitro (–NO₂): Increases electrophilicity, enabling participation in nucleophilic aromatic substitution or reduction reactions. This contrasts with electron-donating groups like –OCH₃, which stabilize aromatic systems .

- Halogens (Br, F) : Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability in drug design .

- Alkyl/cyclohexyl groups: Improve solubility in nonpolar solvents and influence regioselectivity in catalytic C–H functionalization .

Spectroscopic and Analytical Data

Comparative NMR and MS data highlight substituent effects:

The nitro group in the target compound would exhibit distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded ¹³C NMR signals compared to halogens or alkyl groups .

Reactivity and Functionalization

- C–H Activation : Methoxy and nitro groups direct electrophilic substitution. For example, 1-(4-methoxyphenyl)-1H-pyrazole undergoes ortho-alkylation with bromocyclohexane (76% yield) via Ru catalysis, whereas nitro groups may favor meta-substitution due to electronic effects .

- Reduction : The nitro group in the target compound can be reduced to an amine (–NH₂), a pathway utilized in prodrug synthesis (e.g., pyraclostrobin metabolites with –NH₂ moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.